

Physical Properties and Applications of (R)-(-)-2-Decanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-2-Decanol

CAS No.: 33758-15-5

Cat. No.: B2575460

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Executive Summary

(R)-(-)-2-Decanol (CAS: 33758-15-5) is a high-value chiral secondary alcohol utilized primarily as a stereochemical building block in the synthesis of pharmaceuticals, agrochemicals, and ferroelectric liquid crystals. Its utility stems from its ability to induce chirality in achiral hosts and serve as a precursor for enantiopure esters and ethers. This guide provides a definitive physicochemical profile, thermodynamic data, and a validated protocol for its isolation via enzymatic kinetic resolution, tailored for researchers in organic synthesis and materials science.

Part 1: Molecular Identity & Stereochemistry

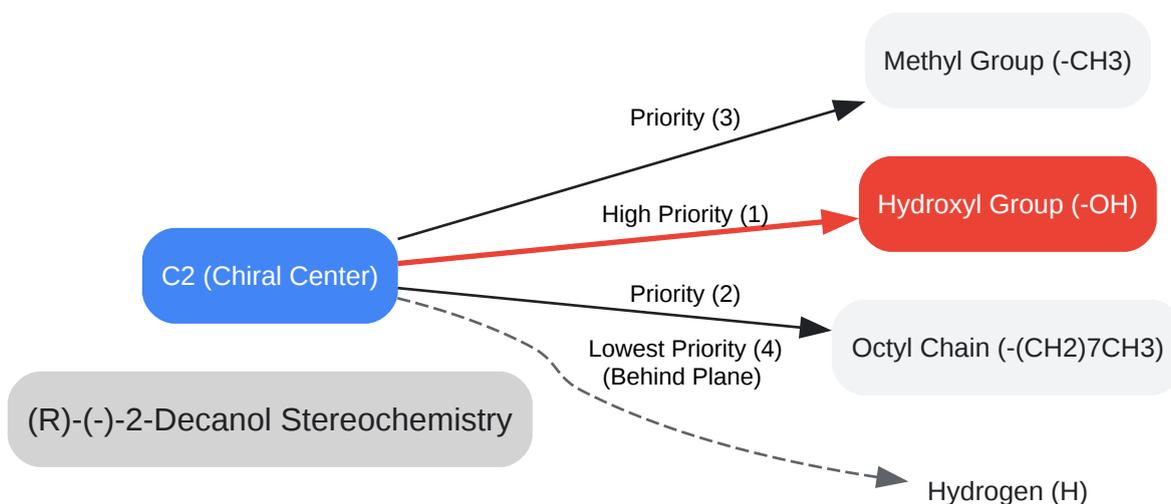
(R)-(-)-2-Decanol is the levorotatory enantiomer of 2-decanol. It is characterized by a hydroxyl group at the C2 position of a ten-carbon saturated chain, with the stereocenter configured such that the priority groups follow a clockwise path when the lowest priority group is oriented away (R-configuration), yet it rotates plane-polarized light in the counter-clockwise direction (-).

Table 1: Chemical Identity

Parameter	Detail
IUPAC Name	(2R)-Decan-2-ol
Common Name	(R)-(-)-2-Decanol; (R)-Methyl octyl carbinol
CAS Number (R-isomer)	33758-15-5
CAS Number (Racemic)	1120-06-5
Molecular Formula	C ₁₀ H ₂₂ O
Molecular Weight	158.28 g/mol
SMILES	CCCCCCCCO
InChI Key	ACUZDYFTRHEKOS-SNVBAGLBSA-N

Visualization 1: Stereochemical Configuration

The following diagram illustrates the stereochemical orientation of **(R)-(-)-2-Decanol**.



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Caption: Stereochemical priority assignment around the C2 chiral center of **(R)-(-)-2-Decanol** according to Cahn-Ingold-Prelog (CIP) rules.

Part 2: Physicochemical Profile

The physical properties of **(R)-(-)-2-Decanol** are critical for process design, particularly in distillation and biphasic reaction systems. Note that while enantiomers share identical boiling and melting points with their racemate in an achiral environment, their optical properties differ.

Table 2: Physical & Thermodynamic Properties

Property	Value	Conditions / Notes
Physical State	Viscous Liquid	Clear, colorless at 25°C
Boiling Point	211 °C	@ 760 mmHg (Lit.) [1]
Melting Point	-6 to -4 °C	(Lit.) [2]
Density	0.827 g/mL	@ 25 °C [1]
Refractive Index	1.4340	@ 20 °C [3]
Flash Point	85 °C (185 °F)	Closed Cup [2]
Vapor Pressure	~0.04 mmHg	@ 25 °C (Est.)
Viscosity (Dynamic)	~10.2 mPa·s (cP)	@ 20 °C (Based on racemic data) [4]
Solubility (Water)	Insoluble	< 0.1 g/L
Solubility (Organic)	Miscible	Ethanol, Ether, Chloroform, Hexane

Optical Properties

The specific rotation is the defining purity metric for this compound.

- Specific Rotation

: -8.0° (c = 1.0, Chloroform) [1]

- Optical Purity: Commercial grades typically offer >97% enantiomeric excess (ee), determined via Chiral HPLC or GC.

Part 3: Applications in Research & Industry[5]

Asymmetric Synthesis & Drug Development

(R)-2-Decanol serves as a chiral auxiliary and starting material. In drug development, it is used to introduce chirality into lipophilic side chains of pharmaceutical candidates. Its long alkyl chain enhances the permeability of derived esters across lipid bilayers, a property exploited in prodrug design.

Ferroelectric Liquid Crystals (FLCs)

The compound is a key chiral dopant. When added to achiral smectic liquid crystal hosts, (R)-2-Decanol (and its derivatives) induces a spontaneous polarization, creating ferroelectric phases essential for fast-switching display technologies. The length of the decyl chain is optimal for stabilizing the smectic C* phase.

Part 4: Experimental Protocol

Enzymatic Kinetic Resolution of Racemic 2-Decanol

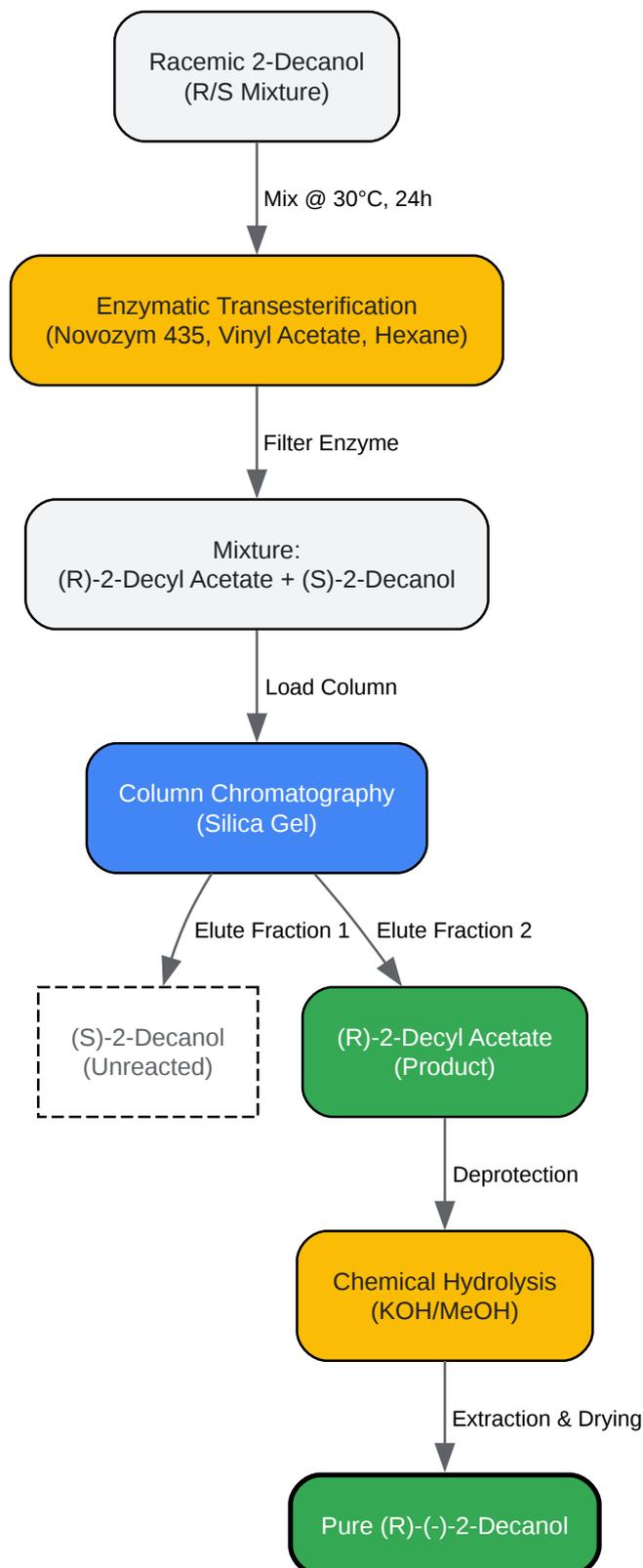
Obtaining high-purity **(R)-(-)-2-Decanol** often involves the kinetic resolution of the racemic mixture using lipases.[1] *Candida antarctica* Lipase B (CALB) displays high enantioselectivity for secondary alcohols, typically following Kazlauskas' rule where the (R)-enantiomer is preferentially acylated.

Objective: Isolate (R)-2-Decanol via stereoselective acetylation followed by hydrolysis.

Reagents:

- Racemic 2-Decanol (CAS 1120-06-5)
- Vinyl Acetate (Acyl donor)[2]
- Immobilized Lipase B from *Candida antarctica* (e.g., Novozym 435)
- n-Hexane (Solvent)[3][2]

Workflow Diagram:



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Caption: Workflow for the lipase-catalyzed kinetic resolution to produce **(R)-(-)-2-Decanol**.

Step-by-Step Methodology:

- Reaction Setup: Dissolve racemic 2-decanol (10 mmol) in anhydrous n-hexane (50 mL). Add vinyl acetate (30 mmol, 3 eq) and Novozym 435 (20 mg/mmol substrate).
- Incubation: Shake the mixture at 30°C and 200 rpm for 24 hours. The lipase preferentially acetylates the (R)-enantiomer [5].
- Filtration: Remove the immobilized enzyme by filtration. Wash the beads with hexane.
- Separation: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-2-decyl acetate from the unreacted (S)-2-decanol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
- Hydrolysis (Deprotection): Dissolve the isolated (R)-2-decyl acetate in Methanol. Add KOH (2 eq) and stir at room temperature for 2 hours to cleave the ester.
- Workup: Neutralize with dilute HCl, extract with diethyl ether, dry over MgSO₄, and concentrate to yield pure **(R)-(-)-2-Decanol**.
- Validation: Confirm stereochemistry via polarimetry ().

References

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